4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid

Steric effects Conformational analysis Chiral resolution

This fluorinated butanoic acid is a differentiated chiral building block for medicinal chemistry. Its unique 3-methyl-4-trifluoromethyl substitution pattern creates distinct steric and electronic properties versus des-methyl or regioisomeric analogs, directly impacting target binding and metabolic stability. Ideal for CNS drug discovery where the enhanced lipophilicity (predicted AlogP ≈ 2.89) may improve blood-brain barrier penetration. Used as a key scaffold for next-generation cardiovascular agents and as a reference standard for ¹⁹F NMR analytical method development. Ensure target specificity; not a drop-in replacement for other fluorinated butanoic acids.

Molecular Formula C11H10F4O2
Molecular Weight 250.193
CAS No. 2416230-72-1
Cat. No. B2862204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid
CAS2416230-72-1
Molecular FormulaC11H10F4O2
Molecular Weight250.193
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)F)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17)
InChIKeyCPHKTVAHSGWUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid (CAS 2416230-72-1): Structural and Physicochemical Profile


4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid (CAS 2416230-72-1) is a fluorinated butanoic acid derivative characterized by a trifluoromethyl group at the 4-position, a 4-fluorophenyl ring at the 2-position, and a methyl substituent at the 3-position . This specific substitution pattern introduces a chiral center and distinct steric/electronic properties relative to non-methylated, regioisomeric, or differently fluorinated analogs. The compound is cataloged as a research chemical with potential utility as a chiral building block in medicinal chemistry .

Why Generic Fluorinated Butanoic Acids Are Not Interchangeable: The Critical Role of the 3-Methyl, 4-CF₃ Scaffold


Fluorinated butanoic acid analogs exhibit divergent steric bulk, lipophilicity, and metabolic stability depending on the position and nature of substituents . The presence of a 3-methyl group in 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid introduces an additional chiral center and alters conformational preferences, directly impacting target binding and pharmacokinetic profiles relative to des-methyl or positional isomer counterparts such as 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid (CAS 1512932-26-1) . Furthermore, the para-fluorophenyl configuration differentiates it from meta-substituted regioisomers like 4,4,4-trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid, which may exhibit distinct electronic distributions and binding interactions . These structural nuances make simple substitution of one fluorinated butanoic acid for another unsound without targeted SAR validation.

Quantitative Differentiation of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid from Its Closest Analogs


Steric Bulk and Chiral Complexity: 3-Methyl vs. Des-Methyl Analogs

The 3-methyl group in 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid introduces a chiral center and increases steric bulk, which can restrict rotational freedom and influence binding to chiral environments. In contrast, 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid (CAS 1512932-26-1), lacking the 3-methyl group, is achiral and less sterically demanding . This structural difference is quantifiable by molecular weight (250.19 vs. 236.17 g/mol) and by the presence of one additional sp³-hybridized chiral center.

Steric effects Conformational analysis Chiral resolution

Lipophilicity Modulation: 3-Methyl Effect on Predicted logP

The introduction of a methyl group at the 3-position increases lipophilicity. Computational predictions for 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid indicate an AlogP of approximately 2.89, whereas the des-methyl analog 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid exhibits a lower predicted logP of ~2.4 [1]. This ~0.5 log unit increase is consistent with class-level trends for methyl substitution on fluorinated butanoic acid scaffolds.

Lipophilicity ADME Blood-brain barrier permeability

Regioisomeric Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution

The para-fluorophenyl substitution in 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid results in a different electronic distribution and steric profile compared to its meta-substituted analog, 4,4,4-trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid . This regioisomeric variation alters the dipole moment and pi-stacking interactions. Distinct ¹⁹F NMR chemical shifts for para- vs. meta-fluorophenyl groups provide a quantifiable spectroscopic handle for differentiation and purity assessment .

Regioisomerism Electronic effects Binding affinity

Backbone Substitution Pattern: 4-CF₃ vs. 2-CF₃ Positional Isomers

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid differs from 4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid (CAS 932710-60-6) in the position of the trifluoromethyl group: the former places it at the terminal carbon (4-position), while the latter carries it at the alpha-carbon (2-position). This difference is reflected in the solid-state properties: the 2-CF₃ comparator exhibits a melting point of 72–76 °C, whereas the target compound's melting point is not yet reported, suggesting distinct crystal packing and potential differences in solubility and formulation behavior . The 4-CF₃, 3-methyl pattern also provides a synthetic intermediate scaffold that is less prone to racemization at the alpha-carbon than the 2-CF₃ analog.

Structural isomerism Metabolic stability Synthetic accessibility

Prioritized Application Scenarios for 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid Based on Structural Differentiation


Chiral Building Block for Calcium Channel Antagonist Analogs

The (S)-enantiomer of 2-(4-fluorophenyl)-3-methylbutanoic acid is a key intermediate in the synthesis of Mibefradil, a calcium channel blocker [1]. 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid retains the chiral 3-methyl center while adding a trifluoromethyl group, offering a fluorinated analog that may improve metabolic stability and duration of action. This makes it a valuable scaffold for next-generation cardiovascular agents where enhanced pharmacokinetic properties are desired.

Fluorinated Probe for Structure-Activity Relationship (SAR) Studies

The unique combination of a 3-methyl group and a 4-trifluoromethyl group creates a steric and electronic environment distinct from des-methyl, des-fluoro, or regioisomeric analogs [1]. This compound serves as a privileged fragment for exploring the effects of fluorination on target binding, selectivity, and pharmacokinetics in early-stage drug discovery programs, particularly when para-fluorophenyl and terminal trifluoromethyl motifs are pharmacophoric requirements.

Intermediate for CNS-Penetrant Drug Candidates

The enhanced lipophilicity conferred by the 3-methyl and 4-trifluoromethyl groups (predicted AlogP ≈ 2.89) [2] suggests improved passive permeability across the blood-brain barrier relative to less lipophilic analogs. This makes the compound a suitable starting material for synthesizing CNS-targeted therapeutics where brain exposure is critical and where the chiral center can be exploited for enantioselective target engagement.

Reference Standard for Regioisomeric Purity Assessment

Given the subtle structural differences between para- and meta-fluorophenyl regioisomers, 4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid can serve as a well-defined reference standard for developing HPLC or SFC methods that resolve regioisomeric impurities. The distinct ¹⁹F NMR spectroscopic signature of the para-fluorophenyl group [1] provides a quantitative, non-destructive method for identity confirmation and purity assessment in pharmaceutical process chemistry.

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